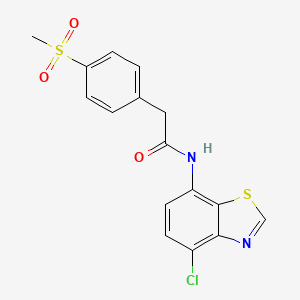![molecular formula C19H22N2O5S B6542934 N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide CAS No. 1060306-95-7](/img/structure/B6542934.png)
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to an acetamide moiety, which is further connected to a phenyl ring substituted with a 3,4-dimethoxybenzenesulfonamido group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl acetamide intermediate. This intermediate is then reacted with 4-(3,4-dimethoxybenzenesulfonamido)phenyl derivatives under specific conditions to yield the final product. Common reagents used in these reactions include cyclopropylamine, acetic anhydride, and various sulfonamides. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[4-(3,4-dimethoxyphenyl)acetamide]
- N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonyl)phenyl]acetamide
- N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]propionamide
Uniqueness
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-10-9-16(12-18(17)26-2)27(23,24)21-15-5-3-13(4-6-15)11-19(22)20-14-7-8-14/h3-6,9-10,12,14,21H,7-8,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSYFYYSSVFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542854.png)
![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)

![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6542875.png)
![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542876.png)
![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542903.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)
![N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542924.png)
![2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542942.png)
![N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542945.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide](/img/structure/B6542951.png)
